1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3-(4-Methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a 3-nitrophenyl group at position 3. The ethanone moiety at position 1 further modulates its electronic and steric properties. Pyrazolines are widely studied for their biological activities, including antibacterial, antifungal, and anticancer properties .
Synthesis: The compound is synthesized via cyclocondensation of a chalcone intermediate [(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one] with hydrazine hydrate in ethanol under reflux conditions, followed by recrystallization . This method aligns with established protocols for pyrazoline derivatives .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(14-4-3-5-15(10-14)21(23)24)11-17(19-20)13-6-8-16(25-2)9-7-13/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUBOFMMCXPEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-aminoacetophenone derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives, including 1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in human lung cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazole derivatives have been well-documented. In one notable case study, researchers found that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases . This aligns with findings that link the nitrophenyl group to enhanced anti-inflammatory activity.
Antioxidant Activity
Research has also highlighted the antioxidant capabilities of pyrazole derivatives. A comparative analysis showed that compounds like this compound possess radical scavenging abilities, which can protect cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity at low concentrations. Mechanistic studies revealed that it triggered apoptosis through the intrinsic pathway involving caspase activation .
Case Study 2: Inflammation Reduction
In another study focusing on inflammatory bowel disease (IBD), researchers administered a series of pyrazole derivatives to animal models exhibiting IBD symptoms. The results indicated a marked reduction in inflammatory markers and improved histopathological scores in treated groups compared to controls .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with various molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
Table 2: Crystallographic Parameters of Analogous Pyrazolines
Notes
Research Gaps : Direct biological data for the target compound are absent in the provided evidence. Assays against FabH, EGFR, or STAT3 are recommended to validate hypotheses.
Synthetic Optimization : Replacing hydrazine hydrate with methylhydrazine could yield N-methylpyrazolines with improved pharmacokinetics .
Contradictions : While nitro groups generally enhance bioactivity, they may also increase toxicity, as seen in some nitrophenyl-based herbicides .
Biological Activity
1-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl and nitrophenyl moiety, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.35 g/mol. The presence of specific functional groups such as methoxy and nitro groups enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties against various cancer cell lines:
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has been shown to affect signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
-
Cell Lines Tested : Research indicates that this compound exhibits cytotoxic effects on several cancer types, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Lung cancer
- Colorectal cancer
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 15.2 | Inhibition of proliferation |
| HepG2 | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.1 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also displayed promising anti-inflammatory properties. In various in vivo models, it has been tested against inflammation-induced conditions:
- Carrageenan-Induced Edema : Studies show that the compound significantly reduces paw edema in rats, indicating its potential as an anti-inflammatory agent.
- Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this pyrazole derivative:
- DPPH Assay : The compound has demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential to mitigate oxidative stress.
- Mechanism : The presence of methoxy and nitro groups enhances electron donation capacity, which is crucial for antioxidant activity.
| Assay Type | EC50 (µM) | Activity Level |
|---|---|---|
| DPPH Scavenging | 40.5 | Moderate antioxidant activity |
| ABTS Assay | 25.0 | High antioxidant capacity |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Breast Cancer : A study involving MDA-MB-231 cells showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers compared to control groups.
- Inflammation Model in Rats : In an experimental model of inflammation induced by carrageenan injection, administration of the compound resulted in a statistically significant reduction in swelling compared to untreated controls.
Q & A
Q. Key Variables :
- Acid catalysis (e.g., acetic acid) promotes cyclization.
- Temperature control (reflux at ~100°C) ensures complete reaction while minimizing side products.
- Solvent choice (ethanol vs. DMF) affects crystallization efficiency .
How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Basic Research Question
Validation involves a combination of spectroscopic and crystallographic methods :
- NMR and IR spectroscopy confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, pyrazoline ring protons at δ 3.1–4.2 ppm) .
- Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, dihedral angles between aromatic rings (e.g., 76.67° between 4-methoxyphenyl and 3-nitrophenyl groups) are critical for understanding molecular conformation .
- High-resolution mass spectrometry (HRMS) verifies molecular weight .
How can reaction conditions be optimized to enhance selectivity for the pyrazoline ring over byproducts?
Advanced Research Question
Optimization requires balancing kinetic and thermodynamic factors :
- Hydrazine stoichiometry : Excess hydrazine (1.2–1.5 equivalents) ensures complete chalcone conversion .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions like oxidation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but risk over-functionalization.
- Time-resolved monitoring via TLC or HPLC identifies optimal reaction termination points .
Case Study : Substituting acetic acid with propionic acid increased yield by 12% in a related pyrazoline synthesis .
What crystallographic methodologies elucidate intermolecular interactions and packing behavior?
Advanced Research Question
SC-XRD paired with SHELX software is standard for structural analysis:
- Hydrogen-bonding networks : Bifurcated C–H⋯O interactions (e.g., 2.50–2.65 Å) stabilize crystal packing along specific axes (e.g., [010] direction) .
- Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H = 45%, C⋯O = 30%) .
- Thermal ellipsoid modeling in SHELXL refines disorder parameters, critical for accurate displacement parameters (e.g., Uₑq < 0.05 Ų) .
Example : In a related structure, π-π stacking (3.8 Å) between nitrophenyl groups contributed to 20% of lattice energy .
How do substituent electronic effects (e.g., nitro vs. methoxy groups) modulate biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity. For example, nitrophenyl derivatives showed 2× higher activity against S. aureus than methoxy analogues .
- Hydrogen-bond donors (e.g., -OH) improve solubility but may reduce membrane permeability.
- Molecular docking predicts interactions with targets (e.g., bacterial dihydrofolate reductase) via nitro group coordination .
Data Contradiction : While nitrophenyl derivatives excel in antibacterial assays, methoxy variants show superior anti-inflammatory activity due to radical scavenging .
How can contradictions in biological activity data across studies be resolved methodologically?
Advanced Research Question
Resolving discrepancies requires standardized assays and meta-analysis :
- Control standardization : Use reference strains (e.g., E. coli ATCC 25922) and identical inoculum sizes .
- Dose-response curves : Compare IC₅₀ values instead of zone-of-inhibition diameters .
- Statistical validation : Apply ANOVA to assess significance (p < 0.05) across triplicate experiments .
- Structural corroboration : Ensure tested compounds are identical via SC-XRD to rule out polymorphic effects .
Case Study : A 2024 study attributed conflicting antifungal data to variations in solvent (DMSO vs. saline), altering compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
